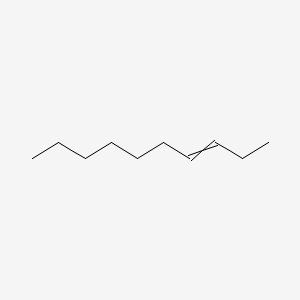
3-Decene
概要
説明
3-Decene, also known as (3E)-3-decene, is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by a chain of ten carbon atoms with a double bond located at the third carbon atom. This compound is one of the many isomers of decene, which differ based on the position and geometry of the double bond .
準備方法
Synthetic Routes and Reaction Conditions
3-Decene can be synthesized through various methods, including the oligomerization of ethylene and the cracking of petrochemical waxes . One common laboratory method involves the dehydrohalogenation of 3-decanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrially, dec-3-ene is produced through the oligomerization of ethylene using the Ziegler process. This method involves the use of a catalyst, typically a transition metal complex, to facilitate the polymerization of ethylene into higher alkenes, including dec-3-ene .
化学反応の分析
Types of Reactions
3-Decene undergoes various chemical reactions, including:
Reduction: Hydrogenation of dec-3-ene in the presence of a palladium catalyst can convert it to decane.
Substitution: Halogenation reactions can occur, where dec-3-ene reacts with halogens like bromine to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Decane.
Substitution: Dihalides.
科学的研究の応用
3-Decene has various applications in scientific research:
作用機序
The mechanism of action of dec-3-ene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, dec-3-ene interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms across the double bond and the formation of decane . In oxidation reactions, dec-3-ene reacts with oxidizing agents to form epoxides or alcohols through the addition of oxygen atoms .
類似化合物との比較
3-Decene can be compared with other similar compounds, such as:
Dec-1-ene: An isomer with the double bond at the first carbon atom, commonly used in industrial applications.
Dec-2-ene: An isomer with the double bond at the second carbon atom, also used in various chemical syntheses.
Alpha-copaene: A sesquiterpene with a similar structure but different functional groups and biological activities.
This compound is unique due to its specific double bond position, which influences its reactivity and applications in different fields.
特性
分子式 |
C10H20 |
|---|---|
分子量 |
140.27 g/mol |
IUPAC名 |
dec-3-ene |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
InChIキー |
GVRWIAHBVAYKIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













